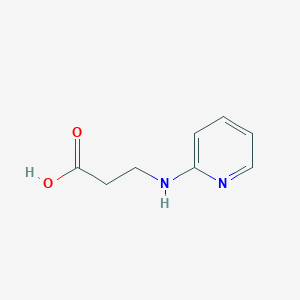
3-(pyridin-2-ylamino)propanoic Acid
説明
3-(pyridin-2-ylamino)propanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound features a pyridine ring, which is a basic structural unit in many biological molecules, linked to a propanoic acid moiety through an amino group. This structure is versatile and can participate in various chemical reactions, making it a valuable building block for more complex molecules.
Synthesis Analysis
The synthesis of derivatives of 3-(pyridin-2-ylamino)propanoic acid has been explored in several studies. For instance, the direct coupling of alcohols and amines to a related ligand, 3-(pyridin-3-yl)propanoic acid, coordinated to a Pt(II) center, has been used to prepare a family of trans-Pt(II) compounds with potential thermoactivatable properties for anticancer applications . Another study reported the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of acyclic and heterocyclic derivatives containing the 3-(pyridin-2-ylamino)propanoic acid motif . Additionally, the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid yielded N-(pyridin-2-yl)propanamides among other products .
Molecular Structure Analysis
The molecular structure of compounds related to 3-(pyridin-2-ylamino)propanoic acid has been investigated using techniques such as X-ray diffraction. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid, a compound with a similar backbone, was determined, revealing the presence of hydrogen bonding and supramolecular layers in the crystal lattice . Another study analyzed the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which is structurally similar to the compound of interest, showing a bent side chain and a network of hydrogen bonds forming a three-dimensional supramolecular structure .
Chemical Reactions Analysis
The reactivity of 3-(pyridin-2-ylamino)propanoic acid derivatives has been explored in various chemical reactions. The aforementioned study on trans-Pt(II) complexes investigated the stability of these compounds in solution and their reactivity with DNA and proteins, which is crucial for their potential use as anticancer agents . The reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles resulted in a diverse array of products, demonstrating the compound's versatility in forming different chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(pyridin-2-ylamino)propanoic acid and its derivatives are influenced by their molecular structure. The crystal structure investigations provide insights into the solid-state properties, such as the arrangement of molecules in the crystal lattice and the types of intermolecular interactions present . These properties are important for understanding the material's behavior in different environments and for designing new compounds with desired characteristics.
科学的研究の応用
Reactivity and Synthesis
- 3-(Pyridin-2-ylamino)propanoic acid has been explored for its reactivity in various chemical reactions. For instance, it has been used in the synthesis of ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, demonstrating its potential in creating novel chemical compounds (Asadi et al., 2021).
Formation of Derivatives and Complexes
- The compound is significant in the formation of various acyclic and heterocyclic derivatives. This includes its involvement in reactions leading to the formation of trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).
Application in Drug Synthesis
- It plays a crucial role in the synthesis of drugs, such as dabigatran etexilate mesylate. This highlights its importance in pharmaceutical manufacturing, contributing to the development of therapeutic agents (Qi Ya-juan, 2012).
Catalysis and Surface Properties Studies
- Research has investigated the use of 3-(Pyridin-2-ylamino)propanoic acid in studying surface and catalytic properties of catalysts, such as yttrium oxide, which is vital in understanding chemical reactions and catalysis mechanisms (Hussein & Gates, 1998).
Therapeutic Applications and Studies
- Its derivatives have been examined for their potential as anticancer agents. This includes studying their stability, reactivity with DNA and proteins, and antiproliferative activity, thereby contributing to the field of oncology and cancer treatment (Cabrera et al., 2019).
Crystal and Molecular Structure Analysis
- The molecular and crystal structure of derivatives of 3-(Pyridin-2-ylamino)propanoic acid have been analyzed, providing insights into its structural properties and potential applications in material science and chemistry (Naveen et al., 2016).
Radiochemical and Antimicrobial Studies
- Compounds derived from 3-(Pyridin-2-ylamino)propanoic acid have been explored for their radiochemical applications and antimicrobial properties, suggesting its utility in medical imaging and as a potential antimicrobial agent (Abdel-Bary et al., 2013).
Safety And Hazards
Safety data indicates that 3-(pyridin-2-ylamino)propanoic Acid should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation. The compound should be kept away from sources of ignition and exposure should not be prolonged or repeated .
特性
IUPAC Name |
3-(pyridin-2-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWUSJOEYZAKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475153 | |
| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-ylamino)propanoic Acid | |
CAS RN |
104961-64-0 | |
| Record name | 3-(pyridin-2-ylamino)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Pyridin-2-yl)amino]propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38P56V4DL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



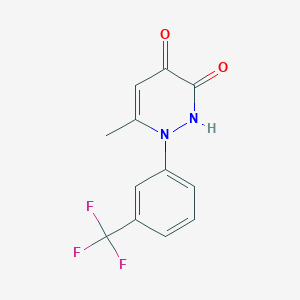
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)

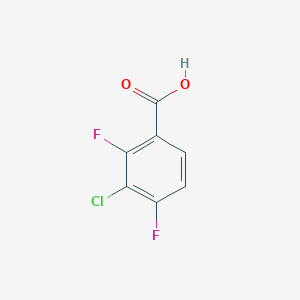


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)

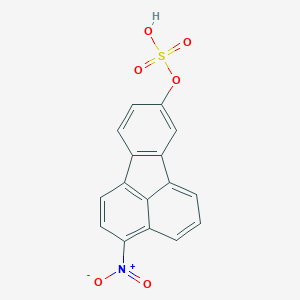
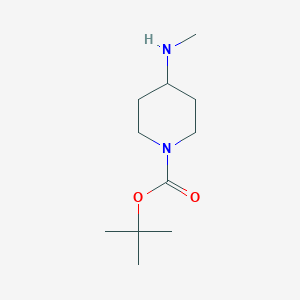
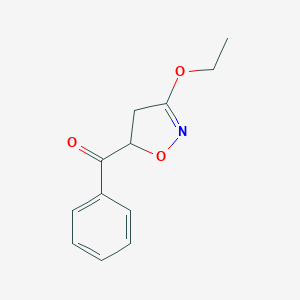
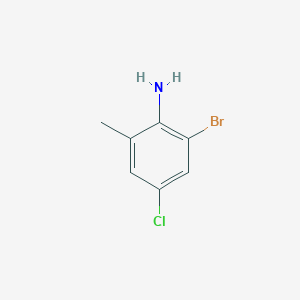
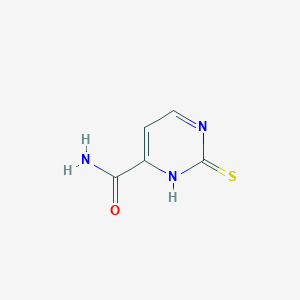
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)